molecular formula C6H8O2 B14099989 3-Ethylfuran-2(5H)-one CAS No. 40029-70-7

3-Ethylfuran-2(5H)-one

Cat. No.: B14099989
CAS No.: 40029-70-7
M. Wt: 112.13 g/mol
InChI Key: LYXHBPXYBNIGIH-UHFFFAOYSA-N
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Description

3-Ethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethyl group attached to the third carbon and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylfuran-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with an appropriate aldehyde in the presence of a base can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethylfuran-2(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2(5H)-furanone: Similar in structure but with a methyl group instead of an ethyl group.

    2-Ethylfuran: Lacks the ketone group present in 3-Ethylfuran-2(5H)-one.

    Furan-2-carboxylic acid: Contains a carboxyl group instead of a ketone group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

40029-70-7

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-ethyl-2H-furan-5-one

InChI

InChI=1S/C6H8O2/c1-2-5-3-4-8-6(5)7/h3H,2,4H2,1H3

InChI Key

LYXHBPXYBNIGIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCOC1=O

Origin of Product

United States

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